molecular formula C8H4ClNO2 B12865891 2-Chlorobenzo[d]oxazole-5-carbaldehyde

2-Chlorobenzo[d]oxazole-5-carbaldehyde

Cat. No.: B12865891
M. Wt: 181.57 g/mol
InChI Key: AZIJLSFZJWPZKC-UHFFFAOYSA-N
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Description

2-Chlorobenzo[d]oxazole-5-carbaldehyde is a heterocyclic aromatic compound featuring a fused benzooxazole core substituted with a chlorine atom at position 2 and an aldehyde group at position 3. It serves as a critical intermediate in pharmaceutical synthesis, particularly for developing antimicrobial and antitubercular agents . The compound is synthesized via a three-step process starting from 2-chlorobenzo[d]oxazole, involving piperazine displacement and reductive amination with aldehydes like 2-(ethylthio)pyrimidine-5-carbaldehyde, achieving an overall yield of 60.3% . Its structural versatility allows for derivatization, enabling structure–activity relationship (SAR) studies to optimize biological efficacy.

Properties

Molecular Formula

C8H4ClNO2

Molecular Weight

181.57 g/mol

IUPAC Name

2-chloro-1,3-benzoxazole-5-carbaldehyde

InChI

InChI=1S/C8H4ClNO2/c9-8-10-6-3-5(4-11)1-2-7(6)12-8/h1-4H

InChI Key

AZIJLSFZJWPZKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C=O)N=C(O2)Cl

Origin of Product

United States

Preparation Methods

Reduction of 2-Nitro-4-methylphenol

  • Objective: Convert the nitro group (-NO2) to an amino group (-NH2).
  • Reagents and Conditions: 2-nitro-4-methylphenol is dissolved in methanol with 10% palladium on carbon catalyst. Hydrogen gas is bubbled through the solution at room temperature for approximately 8 hours.
  • Outcome: 2-amino-4-methylphenol is obtained after filtration and concentration.
  • Yield: Approximately 87% (e.g., 15 g starting material yields 13 g product).
  • Notes: The reaction is conducted at room temperature to avoid side reactions and ensure selective reduction.

Cyclization to Benzoxazole Intermediate

  • Objective: Form the benzoxazole ring by intramolecular cyclization.
  • Reagents and Conditions: 2-amino-4-methylphenol is reacted with potassium ethyl xanthate in pyridine under reflux for 3 hours.
  • Workup: After cooling, acidification with 10% hydrochloric acid, extraction with ethyl acetate, drying, and concentration.
  • Purification: Silica gel column chromatography.
  • Yield: Around 75% (e.g., 12 g starting material yields 9 g product).
  • Notes: Pyridine acts as both solvent and base, facilitating ring closure.

Chlorination

  • Objective: Introduce chlorine at the 2-position of the benzoxazole ring.
  • Reagents and Conditions: The benzoxazole intermediate is refluxed with sulfur oxychloride (SOCl2) for 22 hours.
  • Workup: Concentration under reduced pressure.
  • Yield: Approximately 90% (e.g., 8 g starting material yields 7.2 g chlorinated product).
  • Notes: SOCl2 is a chlorinating and dehydrating agent; prolonged reflux ensures complete chlorination.

Oxidation to Aldehyde

  • Objective: Oxidize the methyl group at the 5-position to an aldehyde.
  • Reagents and Conditions: The chlorinated intermediate is stirred with tin anhydride in methylene dichloride at room temperature for 12 hours.
  • Workup: Water addition, extraction, drying, concentration, and purification by silica gel chromatography.
  • Yield: Approximately 40% (e.g., 6 g starting material yields 2.9 g aldehyde).
  • Notes: Tin anhydride acts as a mild oxidizing agent; room temperature conditions prevent over-oxidation.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material Reagents/Conditions Temperature Time Yield (%) Product
1 Reduction 2-nitro-4-methylphenol H2, Pd/C, methanol Room temperature 8 hours ~87 2-amino-4-methylphenol
2 Cyclization 2-amino-4-methylphenol Potassium ethyl xanthate, pyridine, reflux Reflux (~115°C) 3 hours ~75 5-methyl benzo[d]oxazole-2-thione
3 Chlorination Benzoxazole intermediate SOCl2, reflux Reflux (~80°C) 22 hours ~90 2-chloro-5-methyl benzo[d]oxazole
4 Oxidation Chlorinated benzoxazole Tin anhydride, methylene dichloride Room temperature 12 hours ~40 2-chlorobenzo[d]oxazole-5-carbaldehyde

Research Findings and Optimization Notes

  • The reduction step is critical and must be carefully controlled to avoid incomplete reduction or over-reduction.
  • The cyclization step benefits from the use of pyridine as solvent and base, which promotes ring closure efficiently.
  • Chlorination with sulfur oxychloride requires extended reflux to ensure complete substitution without degradation.
  • Oxidation to the aldehyde is the most yield-limiting step; mild oxidants and room temperature conditions help minimize side reactions.
  • Purification by silica gel chromatography after each step ensures high purity of intermediates and final product.
  • The overall synthetic route balances operational simplicity, availability of reagents, and acceptable yields, making it suitable for scale-up.

Chemical Reactions Analysis

Types of Reactions

2-Chlorobenzo[d]oxazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chlorobenzo[d]oxazole-5-carbaldehyde is utilized in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: As a precursor in the development of pharmaceutical agents with potential therapeutic effects.

    Industry: Used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chlorobenzo[d]oxazole-5-carbaldehyde is primarily related to its ability to interact with various biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Oxazole/Thiazole Core

2-Chlorobenzo[d]thiazole-5-carbaldehyde (JSF-4298)
  • Structural Difference : Replacement of the oxazole oxygen with sulfur, forming a benzo[d]thiazole core.
  • Impact: Thiazole analogs exhibit altered electronic properties due to sulfur’s lower electronegativity compared to oxygen. However, JSF-4298 showed reduced antitubercular activity compared to the oxazole-based C6, highlighting the importance of the oxazole ring in target binding .
2-(Pyridin-3-yl)oxazole-5-carbaldehyde
  • Structural Difference : A pyridinyl group replaces the chlorobenzo moiety.
  • Impact : The pyridine ring introduces basicity and hydrogen-bonding capabilities. With a molecular weight of 174.16 g/mol and 98% purity, this compound is used in ligand design for metal-catalyzed reactions. Its lack of a fused aromatic system reduces steric hindrance, favoring applications in coordination chemistry .

Aldehyde Substituent Variations

JSF-4271 (2-Methoxypyrimidine-5-carbaldehyde derivative)
  • Structural Difference : The ethylthio group in C6 is replaced with a methoxy-pyrimidine moiety.
  • Impact : Methoxy groups enhance electron-donating effects, stabilizing the aldehyde for nucleophilic addition reactions. JSF-4271 demonstrated comparable antimycobacterial activity to C6, suggesting tolerance for polar substituents in this position .
4-Chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde
  • Structural Difference : A dihydrothiazole ring with a carbonyl group replaces the benzooxazole core.
  • Impact: The non-aromatic thiazole ring reduces conjugation, altering reactivity.

Functional Group Modifications

2-Chlorobenzo[d]oxazol-5-ol
  • Structural Difference : The aldehyde group is replaced with a hydroxyl group.
  • Impact : The hydroxyl group increases hydrophilicity, making it suitable for aqueous-phase reactions. With 98% purity and applications as a pharmaceutical intermediate, this derivative is less reactive toward nucleophiles compared to the aldehyde-containing parent compound .

Data Table: Key Properties of 2-Chlorobenzo[d]oxazole-5-carbaldehyde and Analogs

Compound Name Core Structure Substituents Molecular Weight (g/mol) Purity (%) Key Applications Reference
This compound Benzooxazole Cl (C2), CHO (C5) 197.63 >95 Antitubercular agents
JSF-4298 (Thiazole analog) Benzothiazole Cl (C2), CHO (C5) 213.70 N/A SAR studies
2-(Pyridin-3-yl)oxazole-5-carbaldehyde Oxazole Pyridinyl (C2), CHO (C5) 174.16 98 Coordination chemistry
2-Chlorobenzo[d]oxazol-5-ol Benzooxazole Cl (C2), OH (C5) 183.59 98 Pharmaceutical intermediate
4-Chloro-2-oxo-dihydrothiazole-5-carbaldehyde Dihydrothiazole Cl (C4), CHO (C5) 163.59 N/A Chemical synthesis

Research Findings and Implications

  • Biological Activity : The oxazole core in this compound is critical for antitubercular efficacy, as thiazole analogs (e.g., JSF-4298) show reduced activity despite improved lipophilicity .
  • Synthetic Flexibility : Derivatives with methoxy or pyrimidine groups retain biological activity, supporting further exploration of electron-donating substituents .

Q & A

Q. Optimization strategies :

  • Use anhydrous solvents to prevent hydrolysis.
  • Monitor reaction progress via TLC or LC-MS to terminate reactions at optimal conversion.
  • Scale-up adjustments may require reduced equivalents of NaBH(OAc)₃ to lower costs .

Basic: Which spectroscopic methods are most effective for characterizing this compound?

Answer:
A combination of techniques ensures structural confirmation and purity assessment:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.8–8.5 ppm) and the aldehyde proton (δ ~10.2 ppm).
  • IR Spectroscopy : Detect the C=O stretch (~1680 cm⁻¹) and C-Cl stretch (~750 cm⁻¹).
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 197 for [M+H]⁺).
  • Elemental Analysis : Validate C, H, N, and Cl content (e.g., C: 54.7%, H: 2.5%, N: 6.7%).

Q. Example Data (IR) :

  • Aldehyde C=O: 1682 cm⁻¹ (nujol mull).
  • Benzoxazole C-O-C: 1250 cm⁻¹ .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

Answer:
Methodology :

Analog Synthesis : Replace the aldehyde or chlorobenzoxazole moiety with bioisosteres (e.g., pyrimidine, thiazole).

Biological Assays : Test analogs against target systems (e.g., bacterial growth inhibition in macrophages).

AnalogSubstituent ModificationsBiological Outcome
JSF-42712-Methoxypyrimidine-5-carbaldehydeReduced activity vs. parent compound
JSF-4298Benzothiazole coreEnhanced solubility, similar potency

Q. Key Insights :

  • Chlorine at position 2 is critical for target binding.
  • Bulkier substituents (e.g., ethylthio) improve membrane permeability .

Advanced: What catalytic methods enable functionalization of the aldehyde group in this compound?

Answer:
Pd-Catalyzed Cross-Coupling :

  • Suzuki-Miyaura : React with aryl boronic acids to form biaryl aldehydes.
  • Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C.

Q. Reductive Amination :

  • Convert aldehyde to secondary amines using amines (e.g., piperazine) and NaBH₃CN.

Q. Example Application :

  • 5-Oxazole derivatives synthesized via Pd(II)-catalyzed cyclization (yield: 37–60%) .

Advanced: How can crystallography (e.g., SHELX software) resolve structural ambiguities in derivatives?

Answer:
Workflow :

Data Collection : High-resolution X-ray diffraction (λ = 0.71073 Å).

Structure Solution : Use SHELXD for phase determination.

Refinement : SHELXL for anisotropic displacement parameters and H-atom placement.

Q. Key Features :

  • Twinned Data Handling : SHELXL’s twin law refinement for challenging crystals.
  • Validation : Check R-factors (<5%) and electron density maps for missing atoms .

Advanced: How should researchers address contradictory data in synthesis or bioactivity studies?

Answer:
Analytical Framework :

Reproducibility Checks : Repeat experiments under controlled conditions (temperature, solvent purity).

Comparative Analysis : Use computational tools (e.g., DFT) to predict reactivity discrepancies.

Meta-Analysis : Cross-reference with databases (e.g., PubChem) to validate spectral data.

Q. Case Study :

  • Discrepant bioactivity in analogs may arise from impurities; employ HPLC-MS for purity verification (>95%) .

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